molecular formula C13H12N2O2 B8707022 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone

2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone

Cat. No.: B8707022
M. Wt: 228.25 g/mol
InChI Key: TYITXEOJAQXHDE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone is an organic compound that belongs to the class of aromatic ketones It features a methoxy-substituted phenyl ring and a pyrazine ring connected by an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrazine-2-carboxylic acid.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a base such as sodium hydroxide to form the corresponding intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)ethanone: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone

InChI

InChI=1S/C13H12N2O2/c1-17-11-4-2-10(3-5-11)8-13(16)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3

InChI Key

TYITXEOJAQXHDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=NC=CN=C2

Origin of Product

United States

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